![molecular formula C22H21N3O2S B2707996 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1286732-17-9](/img/structure/B2707996.png)
1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as BTPE, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
- The synthesis of benzothiazolopyridine compounds, including those related to 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, involves efficient procedures using ultrasound irradiation, offering advantages such as shorter reaction times and higher yields compared to traditional methods. These compounds have been evaluated through molecular docking studies for potential activity against estrogen and progesterone receptors in breast cancer (Shirani et al., 2021).
Antibacterial and Antifungal Activities
- Piperidine-containing pyrimidine imines and thiazolidinones have been synthesized and demonstrated antibacterial activity. This research highlights the potential of compounds with the piperidine motif, similar to the chemical , in developing new antimicrobial agents (Merugu et al., 2010).
Electrochemical Synthesis
- Novel arylthiobenzazoles have been synthesized via electrochemical oxidation, showcasing the versatility of electrochemical methods in creating compounds with potential pharmacological applications. This approach offers a glimpse into the synthesis strategies that could be applicable to compounds like 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone (Amani & Nematollahi, 2012).
Herbicidal Activity and Molecular Docking
- Research on aryl-formyl piperidinone derivatives as HPPD inhibitors demonstrates the potential of such compounds in agricultural applications, particularly as herbicides. Molecular docking studies have been employed to elucidate the interaction mechanisms, offering insights into the design of more efficient herbicidal agents (Fu et al., 2021).
Wound-Healing Potential
- A study on the wound-healing potential of certain ethanone derivatives indicates the biomedical relevance of compounds with similar structural features. These findings underscore the importance of chemical research in discovering new therapeutic options for wound management (Vinaya et al., 2009).
Antiallergic Agents
- N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides have been synthesized and evaluated as antiallergic agents, highlighting the potential medical applications of indole and piperidine-based compounds in treating allergies (Shigenaga et al., 1993).
Mecanismo De Acción
Benzothiazoles
are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indoles
, on the other hand, are aromatic heterocyclic organic compounds that contain a benzene ring fused to a pyrrole ring. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(15-25-12-9-16-5-1-3-7-19(16)25)24-13-10-17(11-14-24)27-22-23-18-6-2-4-8-20(18)28-22/h1-9,12,17H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJMCRGKHBKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

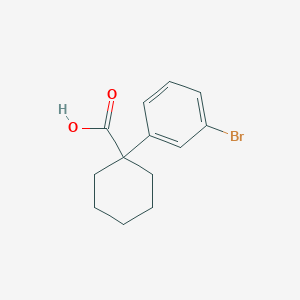
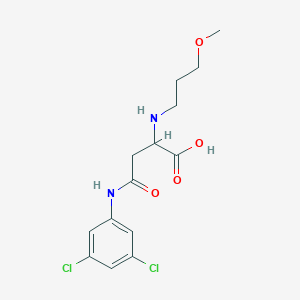
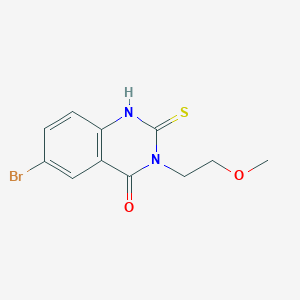
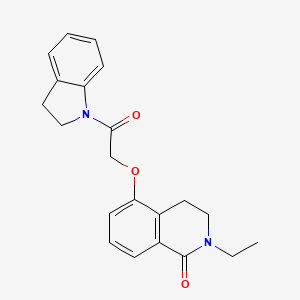
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)
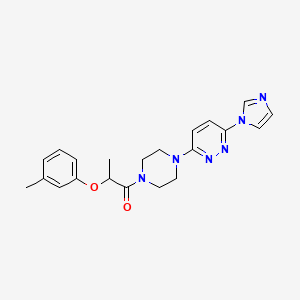
methanol](/img/structure/B2707921.png)
![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)
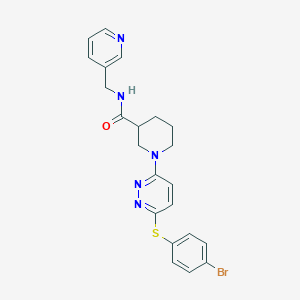
![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate](/img/structure/B2707936.png)